
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-chlorophenyl)ethanediamide
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-chlorophenyl)ethanediamide, also known as MDMA or ecstasy, is a synthetic psychoactive drug that has gained popularity in recent years due to its euphoric effects. Despite its recreational use, MDMA has been the subject of scientific research for its potential therapeutic applications.
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-chlorophenyl)ethanediamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. This leads to feelings of euphoria, increased empathy, and heightened emotional openness. The increase in serotonin levels also plays a role in the potential therapeutic effects of this compound in treating PTSD and anxiety.
Biochemical and physiological effects:
This compound use can lead to various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause dehydration, muscle tension, and jaw clenching. Long-term use of this compound has been linked to neurotoxicity and cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-chlorophenyl)ethanediamide has been used in animal studies to investigate its potential therapeutic effects and to understand its mechanism of action. However, there are limitations to using this compound in lab experiments, including potential ethical concerns and the difficulty in accurately modeling human experiences in animal studies.
Orientations Futures
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-chlorophenyl)ethanediamide, including further clinical trials to investigate its potential therapeutic applications, development of safer and more effective synthesis methods, and exploration of novel compounds with similar effects as this compound but with fewer side effects.
In conclusion, this compound is a synthetic psychoactive drug that has gained popularity for its recreational use but has also been the subject of scientific research for its potential therapeutic applications. Its mechanism of action involves increasing levels of serotonin, dopamine, and norepinephrine in the brain, leading to feelings of euphoria and increased empathy. While there are advantages to using this compound in lab experiments, there are also limitations, and future research should focus on exploring novel compounds and developing safer and more effective synthesis methods.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-chlorophenyl)ethanediamide has been studied for its potential therapeutic applications in treating post-traumatic stress disorder (PTSD) and anxiety. Clinical trials have shown promising results in reducing symptoms of PTSD when administered in conjunction with psychotherapy. This compound-assisted psychotherapy has also shown potential in treating social anxiety in individuals with autism spectrum disorder.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-chlorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c17-11-3-1-2-4-12(11)19-16(21)15(20)18-8-10-5-6-13-14(7-10)23-9-22-13/h1-7H,8-9H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKLSGNGASGZJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-methoxy-2-[(4-methyl-1-piperidinyl)methyl]-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B3984879.png)
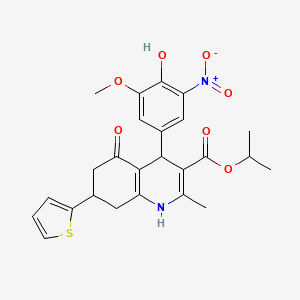
![ethyl 6-{4-[(ethoxycarbonyl)oxy]-3-methoxyphenyl}-2-mercapto-4-methyl-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B3984916.png)
![2-({[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4,6-dimethylpyrimidine](/img/structure/B3984924.png)
![2-(2,2-dimethylpropanoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B3984928.png)
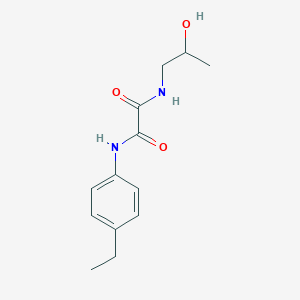
![N-(2,5-dimethoxyphenyl)-6-methyl-2-[(4-pyridinylmethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3984942.png)
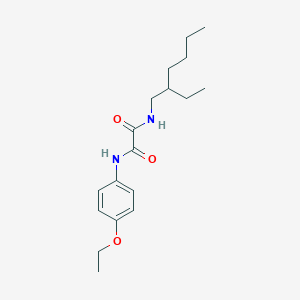
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B3984950.png)
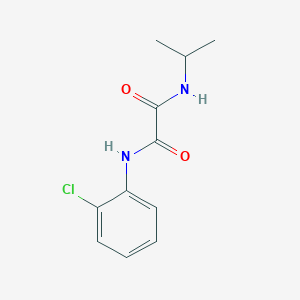

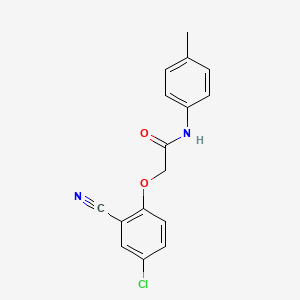

![N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B3984988.png)